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Compound of Interest

Compound Name: R715 TFA(185052-09-9 free base)

Cat. No.: B12045434

Get Quote

Executive Summary
R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-des-Arg⁹-Bradykinin trifluoroacetate) is a stable, potent, and

selective peptide antagonist of the Bradykinin B1 Receptor (B1R). Unlike the constitutive B2

receptor (B2R), which mediates acute pain and vasodilation, the B1 receptor is inducible,

upregulated primarily during tissue injury, inflammation, and chronic neuropathic states.

This guide details the mechanistic function of R715 in blocking pathological nociception, its

physicochemical properties as a TFA salt, and validated experimental protocols for its

application in rodent models of inflammatory and neuropathic pain.

Molecular Profile & Physicochemical Properties
R715 is a first-generation, metabolically stabilized analog of the endogenous B1 agonist Lys-

des-Arg⁹-Bradykinin. The inclusion of D-β-Naphthylalanine (D-βNal) at position 7 and

Isoleucine (Ile) at position 8 confers resistance to kininases (ACE and neutral endopeptidase)

that rapidly degrade endogenous kinins.
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Property Detail

Sequence Ac-Lys-[D-βNal⁷, Ile⁸]-des-Arg⁹-BK

Molecular Formula C₆₂H₈₉N₁₅O₁₃[1] · xCF₃COOH

Receptor Selectivity B1 Receptor (Selective Antagonist)

Species Specificity

Highly potent in Rabbit and Rodent (Rat/Mouse)

models. Note: Affinity for human B1R is lower

compared to second-generation antagonists like

R892.

Salt Form (TFA)
Trifluoroacetate salt.[2][3] Improves solubility

and purification yield but lowers pH in solution.

Handling the TFA Salt
The Trifluoroacetate (TFA) counter-ion is a byproduct of solid-phase peptide synthesis (SPPS).

[2] While it enhances solubility, free TFA can be cytotoxic in cell culture or irritant in vivo if

unbuffered.

In Vitro: Dissolve in sterile water or DMSO, then dilute into buffered media (HEPES/PBS) to

neutralize acidity.

In Vivo: Dissolve in sterile PBS (pH 7.4). The buffering capacity of PBS is usually sufficient to

neutralize the TFA counter-ions at standard pharmacological doses (0.1–10 mg/kg).

Mechanistic Action: The Inducible B1R Pathway
The efficacy of R715 relies on the distinct pathophysiology of the B1 receptor. Under

physiological conditions, B1R expression is negligible.[4] Upon tissue injury, pro-inflammatory

cytokines (IL-1β, TNF-α) induce B1R upregulation on nociceptors (C-fibers) and spinal dorsal

horn neurons.

Signaling Cascade
Induction: Injury releases cytokines
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NF-κB activation

de novo synthesis of B1R.

Agonist Production: Kininases cleave Bradykinin (B2 agonist) into des-Arg⁹-BK (B1 agonist).

Activation: Des-Arg⁹-BK binds B1R (Gq-coupled).

Sensitization: Gq activation

PLC

IP₃/DAG

PKC activation

Phosphorylation of TRPV1/TRPA1 channels

Hyperalgesia.

R715 Mechanism: R715 competitively binds the B1R orthosteric site, preventing Gq coupling

and halting the PKC-mediated sensitization of ion channels.

Diagram 1: B1R Signaling & R715 Blockade
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Caption: The injury-induced upregulation of B1 receptors and the specific blockade of the Gq-

PKC sensitization pathway by R715.

Therapeutic Applications & Efficacy
R715 is utilized to dissect the contribution of B1R to chronic and inflammatory pain states. It is

generally ineffective in acute physiological pain (e.g., hot plate test in healthy animals) because

B1Rs are absent.

Key Disease Models
Model Pathophysiology R715 Effect

STZ-Induced Diabetes
Hyperglycemia induces

systemic B1R expression.[5]

Reverses thermal hyperalgesia

and mechanical allodynia.[6]

Formalin Test

Phase 1 (Acute): Direct

nociceptor activation. Phase 2

(Inflammatory): Central

sensitization.

No effect on Phase 1.

Significantly reduces Phase 2

nociceptive behaviors.

CCI (Sciatic Nerve)

Neuropathic injury

upregulation of B1R in

DRG/Spinal cord.

Attenuates mechanical

allodynia (intrathecal or

systemic).

CFA Inflammation
Peripheral edema and

inflammation.

Reduces hyperalgesia; less

effect on edema compared to

B2 antagonists.

Experimental Protocols
Protocol A: Preparation of R715 Stock Solution
Objective: Create a stable, pH-balanced solution for in vivo injection.

Weighing: Weigh R715 TFA powder. Note: Account for peptide content vs. salt content (often

70-80% peptide).

Solubilization: Dissolve in sterile PBS (pH 7.4) to a concentration of 1–5 mg/mL.
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Self-Validation: Check pH with a micro-strip. If pH < 6.5, adjust carefully with dilute NaOH

(0.1N), as acidic injections cause injection-site pain confounding behavioral results.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Assessment in STZ-Diabetic Neuropathy
(Mouse)
Objective: Evaluate anti-allodynic efficacy.

Induction: Inject Streptozotocin (STZ) (200 mg/kg, i.p.) in mice.[5] Confirm diabetes (glucose

> 15 mmol/L) at 1 week.

Wait Period: Allow 1–2 weeks for diabetic neuropathy and B1R upregulation to develop.

Baseline Testing: Measure thermal latency (Hot Plate) or mechanical threshold (Von Frey).

Administration:

Systemic: Inject R715 (400 µg/kg to 1 mg/kg, i.p.).

Vehicle: Sterile PBS.

Time Course: Assess nociception at 30, 60, and 120 minutes post-injection.

Expected Result: Peak anti-hyperalgesic effect typically occurs at 30–60 mins.

Diagram 2: Experimental Workflow (STZ Model)

Day 0: STZ Injection
(Induction)

Day 7: Confirm Hyperglycemia
(Glucose > 15mM)

Day 14: B1R Upregulation
(Neuropathy Established)

Treatment:
R715 (400 µg/kg i.p.)

Readout (30-60 min):
Von Frey / Hot Plate

Click to download full resolution via product page

Caption: Timeline for evaluating R715 efficacy in Streptozotocin (STZ) induced diabetic

neuropathy.
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Challenges & Limitations
Metabolic Stability: While R715 is more stable than endogenous kinins, it is still a peptide.

For experiments requiring >2 hour duration, continuous infusion or repeated dosing is

required.

Species Differences: R715 is optimized for rodent and rabbit B1Rs. Researchers targeting

human B1R in translational models should consider using non-peptide antagonists (e.g.,

SSR240612) or verifying R715 affinity in their specific assay.

Dosing Window: R715 is ineffective if administered before B1R induction. It is a tool for

established pathological pain, not preventative analgesia for acute surgical incision.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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